2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
This compound is of interest for its role in the synthesis of CCR5 antagonists, which have potential applications in preventing HIV-1 infection. The synthesis involves creating intermediate compounds that ultimately lead to novel compounds with potential for drug development, characterized using techniques like NMR, MS, and IR (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
The compound is part of a study on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, highlighting its significance in molecular and supramolecular structural investigations. This research discusses the impact of substituent positioning on molecular conformation, hydrogen bonding, and potential for metal coordination (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibitors of Carbonic Anhydrases
Investigations into benzenesulfonamides bearing methyl groups and a pyrrolidinone moiety have shown their efficacy as inhibitors of human carbonic anhydrase isoforms. These compounds, through selective binding affinities, highlight the potential for developing inhibitors targeting specific isoforms, which is crucial for therapeutic applications (Irena Vaškevičienė et al., 2019).
Transfer Hydrogenation Applications
The compound is involved in studies exploring its use in transfer hydrogenation of ketones, demonstrating its utility in catalytic processes. These findings contribute to the development of more efficient catalytic systems that can be applied in various chemical synthesis processes, offering insights into the role of pyridinesulfonamide ligands in catalysis (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Corrosion Inhibition on Iron
Research on piperidine derivatives, including compounds with a benzenesulfonamide moiety, has focused on their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness as corrosion inhibitors, which is vital for protecting metal surfaces in industrial applications (S. Kaya et al., 2016).
Properties
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLMUIWHISHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.